molecular formula C10H11ClN2OS B12096864 [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride

[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B12096864
M. Wt: 242.73 g/mol
InChI Key: JJTXXHYJEBYKNL-UHFFFAOYSA-N
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Description

[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H11ClN2OS It is a hydrochloride salt of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine, which contains a thiazole ring attached to a phenyl group through an oxygen atom and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or even further to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amine or methyl derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly as enzyme inhibitors or receptor modulators.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.

    Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methanamine group are likely involved in interactions with the active site of the target protein, leading to inhibition or activation of its function. Molecular docking studies can provide insights into the binding mode and key interactions involved.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both a thiazole ring and a methanamine group attached to a phenyl ring through an oxygen atom makes [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride unique compared to other thiazole derivatives.

    Biological Activity: The specific combination of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

[3-(1,3-thiazol-2-yloxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C10H10N2OS.ClH/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10;/h1-6H,7,11H2;1H

InChI Key

JJTXXHYJEBYKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CS2)CN.Cl

Origin of Product

United States

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